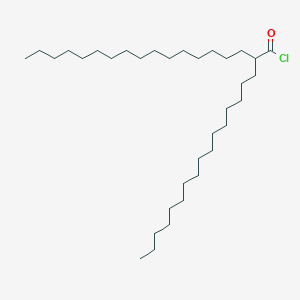
2-Hexadecyloctadecanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hexadecyloctadecanoyl chloride is a long-chain fatty acid derivative with the molecular formula C34H67ClO. It is an acid chloride, which means it contains a carbonyl group (C=O) bonded to a chlorine atom. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties .
准备方法
Synthetic Routes and Reaction Conditions: 2-Hexadecyloctadecanoyl chloride can be synthesized through the reaction of 2-hexadecyloctadecanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction is as follows:
R−COOH+SOCl2→R−COCl+SO2+HCl
where R represents the 2-hexadecyloctadecanoyl group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using thionyl chloride due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure the purity and yield of the product .
化学反应分析
Types of Reactions: 2-Hexadecyloctadecanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile (e.g., amines, alcohols, or water) to form amides, esters, or carboxylic acids.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-hexadecyloctadecanoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base like pyridine to neutralize the hydrochloric acid produced.
Water: Hydrolyzes the compound to form the corresponding carboxylic acid.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions.
科学研究应用
2-Hexadecyloctadecanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable amides and esters.
Industry: Utilized in the production of specialty chemicals and materials, such as lubricants and coatings
作用机制
The mechanism of action of 2-hexadecyloctadecanoyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. This leads to the replacement of the chlorine atom with the nucleophile, forming a new covalent bond. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
相似化合物的比较
Palmitoyl Chloride (Hexadecanoyl Chloride): Similar in structure but with a shorter carbon chain.
Stearoyl Chloride (Octadecanoyl Chloride): Similar in structure but with a different carbon chain length.
Oleoyl Chloride: Contains a double bond in the carbon chain, making it more reactive in certain conditions.
Uniqueness: 2-Hexadecyloctadecanoyl chloride is unique due to its long carbon chain, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring long-chain fatty acid derivatives, such as in the synthesis of surfactants and specialty chemicals .
属性
CAS 编号 |
153252-39-2 |
|---|---|
分子式 |
C34H67ClO |
分子量 |
527.3 g/mol |
IUPAC 名称 |
2-hexadecyloctadecanoyl chloride |
InChI |
InChI=1S/C34H67ClO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(34(35)36)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3 |
InChI 键 |
FLOXZHHLFQNHMM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


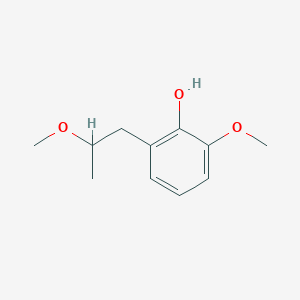
![Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl-](/img/structure/B14272800.png)
![1,4-Naphthalenedione, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B14272803.png)
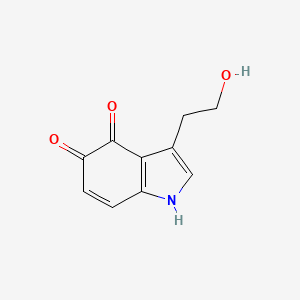


![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)
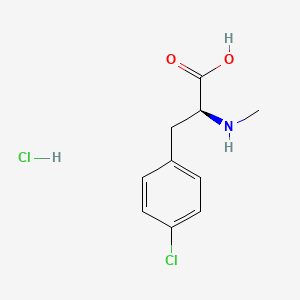

![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
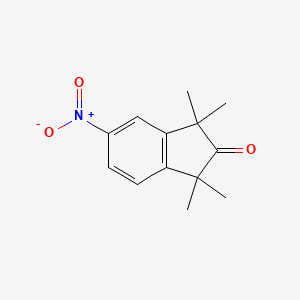
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)

